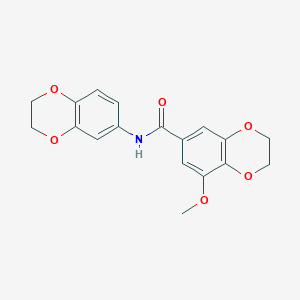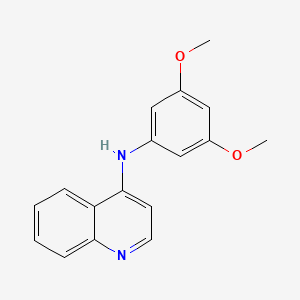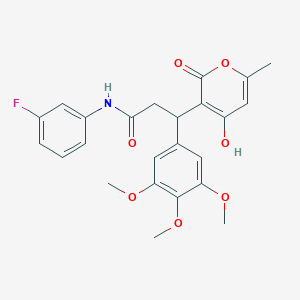![molecular formula C20H19ClF3N5O3 B14944119 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B14944119.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and a piperidinyl-substituted pyrrolopyrimidine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the chlorinated phenyl ring and the trifluoromethyl group, followed by the construction of the pyrrolopyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
化学反应分析
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
科学研究应用
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
N-(3-CHLORO-PHENYL)-4-METHYL-BENZAMIDE: This compound shares a similar chlorinated phenyl ring but lacks the trifluoromethyl group and the pyrrolopyrimidine core.
N-(4-CHLORO-3-TRIFLUOROMETHYL-PHENYL)-2-(4,6-DIOXO-2-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE: This compound is structurally similar but may have different substituents on the pyrrolopyrimidine core.
Uniqueness
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE is unique due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, and a piperidinyl-substituted pyrrolopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C20H19ClF3N5O3 |
|---|---|
分子量 |
469.8 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dioxo-2-piperidin-1-yl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C20H19ClF3N5O3/c21-13-5-4-10(8-12(13)20(22,23)24)25-14(30)9-11-15-16(26-17(11)31)27-19(28-18(15)32)29-6-2-1-3-7-29/h4-5,8,11H,1-3,6-7,9H2,(H,25,30)(H2,26,27,28,31,32) |
InChI 键 |
LMJRVUAQXXSVRW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)

![Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-](/img/structure/B14944079.png)
![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)


![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
